Cas no 946235-85-4 (methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)

Methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate is a synthetic organic compound featuring a thiazole core functionalized with a carbamate and a carbamoyl-methyl moiety. Its structure incorporates a 4-methoxyphenethyl group, enhancing its potential for selective interactions in biological or chemical systems. The compound’s design suggests utility in medicinal chemistry, particularly as an intermediate for pharmacologically active molecules, owing to its modifiable functional groups. The thiazole ring confers stability, while the carbamate and amide linkages may contribute to binding affinity in target applications. This compound is suited for research in drug development, where its structural complexity allows for exploration in enzyme inhibition or receptor modulation. Proper handling and storage are recommended due to its reactive functional groups.
methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate structure
946235-85-4 structure
Product name:methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate
CAS No:946235-85-4
MF:C16H19N3O4S
Molecular Weight:349.404762506485
CID:5871871
PubChem ID:16883767

methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • VU0628576-1
    • methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
    • AKOS024488502
    • methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
    • methyl N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
    • 946235-85-4
    • F5011-0044
    • QCVUZTZTPHDADE-UHFFFAOYSA-N
    • methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate
    • インチ: 1S/C16H19N3O4S/c1-22-13-5-3-11(4-6-13)7-8-17-14(20)9-12-10-24-15(18-12)19-16(21)23-2/h3-6,10H,7-9H2,1-2H3,(H,17,20)(H,18,19,21)
    • InChIKey: QCVUZTZTPHDADE-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)NC1=NC(CC(NCCC2=CC=C(OC)C=C2)=O)=CS1

計算された属性

  • 精确分子量: 349.10962727g/mol
  • 同位素质量: 349.10962727g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 8
  • 複雑さ: 416
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • XLogP3: 2

methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5011-0044-5mg
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
946235-85-4
5mg
$69.0 2023-09-10
Life Chemicals
F5011-0044-1mg
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
946235-85-4
1mg
$54.0 2023-09-10
Life Chemicals
F5011-0044-15mg
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
946235-85-4
15mg
$89.0 2023-09-10
Life Chemicals
F5011-0044-75mg
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
946235-85-4
75mg
$208.0 2023-09-10
Life Chemicals
F5011-0044-3mg
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
946235-85-4
3mg
$63.0 2023-09-10
Life Chemicals
F5011-0044-50mg
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
946235-85-4
50mg
$160.0 2023-09-10
Life Chemicals
F5011-0044-25mg
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
946235-85-4
25mg
$109.0 2023-09-10
Life Chemicals
F5011-0044-30mg
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
946235-85-4
30mg
$119.0 2023-09-10
Life Chemicals
F5011-0044-10μmol
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
946235-85-4
10μmol
$69.0 2023-09-10
Life Chemicals
F5011-0044-2mg
methyl N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
946235-85-4
2mg
$59.0 2023-09-10

methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate 関連文献

methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamateに関する追加情報

Methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate: A Novel Compound in the Field of Biomedical Research

Methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate, with the CAS number 946235-85-4, represents a significant advancement in the development of biopharmaceutical agents targeting neurodegenerative disorders and inflammatory diseases. This compound, characterized by its complex molecular structure, has garnered attention for its potential therapeutic applications in cognitive decline and autoimmune conditions. Recent studies have highlighted its anti-inflammatory properties and neuroprotective effects, positioning it as a promising candidate for drug discovery and clinical trials. The molecular architecture of this compound, which includes a thiazole ring and methoxyphenyl substituents, contributes to its unique pharmacological profile.

The chemical synthesis of Methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate involves multi-step organic reactions, including carbamate formation and thiazole ring construction. These synthetic pathways are critical for optimizing drug efficacy and selectivity. Researchers have focused on structure-activity relationship (SAR) analysis to enhance the compound's bioavailability and target specificity. Recent advancements in green chemistry have also been applied to minimize environmental impact during its production, aligning with sustainable development goals in pharmaceutical manufacturing.

Preclinical studies on Methyl N-4-({2-(4-methyloxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate have demonstrated its ability to modulate inflammatory cytokines and neurotransmitter pathways. In in vitro experiments, this compound has shown selective inhibition of NF-κB activation, a key mediator of chronic inflammation. Additionally, its antioxidant activity has been evaluated, revealing potential applications in oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. These findings are supported by recent literature from 2023, which emphasizes the compound's role in mitochondrial function preservation.

The pharmacokinetic profile of Methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate is currently under investigation. Researchers are exploring its absorption, distribution, metabolism, and excretion (ADME) properties to determine optimal dosage regimens and administration routes. Preliminary data suggest that the compound exhibits good solubility and low toxicity, which are crucial factors for clinical translation. The lipophilicity of the molecule, influenced by the methoxyphenyl group, plays a significant role in its blood-brain barrier permeability, a critical aspect for neurological disorders.

In vivo studies have further validated the therapeutic potential of this compound. Animal models of multiple sclerosis (MS) and neurodegeneration have shown reduced disease severity and improved neurological function following treatment with Methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate. These results are complemented by microarray analysis and gene expression profiling, which have identified target genes and signaling pathways modulated by the compound. Such insights are essential for mechanistic studies and drug development.

The clinical relevance of Methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate is being explored in phase I trials, with a focus on safety and tolerability. Early-phase studies have indicated minimal adverse effects, supporting its potential as a novel therapeutic agent. The pharmaceutical formulation of the compound is being optimized to enhance stability and patient compliance, with formulations such as oral tablets and injectable solutions under development. These efforts are part of a broader initiative to translate preclinical findings into clinical practice.

Comparative studies with existing anti-inflammatory drugs have highlighted the unique advantages of Methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound demonstrates targeted inhibition of pro-inflammatory pathways without significant gastrointestinal side effects. This selectivity is attributed to its molecular structure and binding affinity for specific receptors. Such properties make it a promising alternative for patients with chronic inflammatory conditions.

The future directions of research on Methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate include combination therapy with other neuroprotective agents and personalized medicine approaches. Genomic profiling and biomarker analysis are being integrated to identify patient subgroups that may benefit most from this treatment. Additionally, AI-driven drug discovery techniques are being employed to accelerate the optimization of molecular targets and dosage regimens.

Regulatory considerations are also critical for the development of this compound. Compliance with good manufacturing practices (GMP) and good clinical practice (GCP) standards is essential to ensure drug quality and patient safety. The approval process involves rigorous preclinical and clinical evaluations, with a focus on long-term safety and efficacy. These steps are necessary to bring this innovative therapy to market and benefit patients with complex medical conditions.

In conclusion, Methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate represents a significant breakthrough in biomedical research, with potential applications in neurodegenerative disorders and inflammatory diseases. Its unique molecular structure and pharmacological properties position it as a promising therapeutic candidate. Continued research and clinical trials will be essential to fully realize its therapeutic potential and impact on patient care.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD